molecular formula C7H13O4P B14646550 Diethyl acryloylphosphonate CAS No. 54559-39-6

Diethyl acryloylphosphonate

Cat. No.: B14646550
CAS No.: 54559-39-6
M. Wt: 192.15 g/mol
InChI Key: BEZCEQQRYYDZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl acryloylphosphonate is an organophosphorus compound characterized by the presence of both a phosphonate and an acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl acryloylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylate ester under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as iodine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl acryloylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl acryloylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl acryloylphosphonate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions, while the phosphonate group can participate in coordination chemistry. These interactions enable the compound to modulate biological pathways and exhibit bioactivity .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate

Comparison: Diethyl acryloylphosphonate is unique due to the presence of both acrylate and phosphonate groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced functionality for applications in organic synthesis and materials science .

Properties

CAS No.

54559-39-6

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

1-diethoxyphosphorylprop-2-en-1-one

InChI

InChI=1S/C7H13O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4H,1,5-6H2,2-3H3

InChI Key

BEZCEQQRYYDZSG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.